molecular formula C20H26N4O4 B2787547 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176069-77-3

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2787547
CAS No.: 2176069-77-3
M. Wt: 386.452
InChI Key: FJSAGAWOOGLJJM-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-1-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-21-18(25)14-24(20(21)27)17-6-8-23(9-7-17)19(26)15-2-4-16(5-3-15)22-10-12-28-13-11-22/h2-5,17H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAGAWOOGLJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes an imidazolidine core, a morpholinobenzoyl group, and a piperidine moiety. This structural diversity contributes to its interaction with various biological targets.

Cytokine Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cytokine release. For instance, at a concentration of 10 µM, these compounds can inhibit induced TNF-alpha release from cells by over 50% . This suggests potential applications in inflammatory diseases where cytokine modulation is beneficial.

Anticancer Properties

Studies have shown that the compound may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. The presence of the morpholinobenzoyl group is believed to enhance the compound's affinity for certain cancer-related proteins, promoting apoptosis in malignant cells.

The proposed mechanism involves the compound's ability to bind to target proteins through hydrogen bonds and hydrophobic interactions. The morpholinobenzoyl moiety plays a critical role in expanding the binding pocket of target proteins, facilitating conformational changes that inhibit their activity .

Study 1: Inhibition of TNF-alpha

In a controlled laboratory setting, researchers evaluated the effect of this compound on TNF-alpha release from human immune cells. The results demonstrated a dose-dependent inhibition, with significant reductions observed at concentrations as low as 5 µM. This study highlights the compound's potential as an anti-inflammatory agent.

Study 2: Antitumor Activity

A separate study assessed the anticancer effects of the compound on various cancer cell lines, including breast and lung cancer. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and mitochondrial pathway modulation.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectConcentration (µM)Reference
Cytokine Inhibition>50% inhibition of TNF-alpha10
Anticancer ActivitySignificant cytotoxicity in cancer cellsLow micromolar
Apoptosis InductionActivation of caspasesNot specified

Q & A

Q. What are the primary synthetic routes for synthesizing 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Coupling 4-morpholinobenzoic acid to piperidin-4-yl intermediates via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Imidazolidine-2,4-dione assembly : Cyclization of urea derivatives with ketones or aldehydes under acidic or basic conditions .
  • Methylation : Introduction of the methyl group at the imidazolidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base . Key considerations include solvent selection (e.g., chloroform/methanol mixtures for solubility) and reaction monitoring via TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the morpholinobenzoyl and piperidine moieties?

SAR optimization involves:

  • Substituent variation : Replacing the morpholine ring with other heterocycles (e.g., piperazine) to assess receptor-binding affinity .
  • Spatial modifications : Introducing steric hindrance (e.g., bulkier groups on piperidine) to evaluate conformational flexibility impacts on bioactivity .
  • Bioisosteric replacements : Swapping the benzoyl group with naphthoyl or pyridinylcarbonyl to modulate lipophilicity and target engagement . Computational docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
  • Purity verification : Use HPLC with dual detection (UV and ELSD) to rule out degradation products .
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} curves across multiple replicates to confirm reproducibility .

Q. What are critical factors in optimizing reaction yields for derivatives of this compound?

Yield optimization requires:

  • Catalyst screening : Test palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl modifications) .
  • Temperature control : Low temperatures (0–5°C) for sensitive steps like acylation to prevent side reactions .
  • Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization .

Q. What methodologies are suitable for pharmacokinetic (PK) profiling of this compound?

PK studies should include:

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to estimate metabolic half-life .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
  • Blood-brain barrier (BBB) permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) for CNS-targeted applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.